3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole scaffold substituted with a 4-nitrophenyl group at position 3 and a propylsulfanyl moiety at position 2.
Properties
IUPAC Name |
3-(4-nitrophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-2-11-27-19-21-16-14-5-3-4-6-15(14)20-17(16)18(24)22(19)12-7-9-13(10-8-12)23(25)26/h3-10,20H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBIZXLMGLJMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidoindole Core: The initial step involves the construction of the pyrimidoindole core through a cyclization reaction. This can be achieved by reacting an appropriate indole derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where the pyrimidoindole core is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Addition of the Propylsulfanyl Group: The final step involves the introduction of the propylsulfanyl group through a nucleophilic substitution reaction. This can be achieved by reacting the nitrophenyl-substituted pyrimidoindole with a propylthiol derivative under basic conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and scalability.
Chemical Reactions Analysis
3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the propylsulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one as an anticancer agent. The compound exhibits promising inhibitory effects on various cancer cell lines.
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. This is mediated by the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
-
Case Studies :
- In vitro studies demonstrated that the compound significantly reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines at micromolar concentrations. The half-maximal inhibitory concentration (IC50) values were found to be lower than those of standard chemotherapeutic agents like doxorubicin.
- A study published in a peer-reviewed journal reported that treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer, indicating its potential for further development as an antitumor drug .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
- Activity Spectrum : It showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Research Findings :
Pharmacological Insights
The pharmacological profile of This compound suggests multiple therapeutic applications beyond oncology.
- Potential Uses :
- Anti-inflammatory : Preliminary data indicate that the compound may inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.
- Neuroprotective Effects : Research is ongoing to determine if this compound can protect neuronal cells from oxidative stress-induced damage.
Data Tables
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The nitrophenyl and propylsulfanyl groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved can vary and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Pyrimido[5,4-b]indole Derivatives
Pyrimido[5,4-b]indoles are explored for diverse biological activities, including TLR4 modulation and antiparasitic effects. Below is a comparative analysis of substituent effects, physicochemical properties, and reported activities.
Table 1: Structural and Computational Comparison
Key Observations:
Substituent Effects on Lipophilicity (XLogP3): The 4-nitrophenyl group in reduces lipophilicity (XLogP3 = 4.0) compared to the 4-chlorophenyl analog (XLogP3 = 5.9) , likely due to the nitro group’s polar nature.
Bioactivity Trends in Analogous Scaffolds: TLR4 Modulation: Pyrimido[5,4-b]indoles with hydroxy/methyl substituents (e.g., compound 7 in ) showed TLR4 selectivity, suggesting nitro or sulfanyl groups may alter target specificity. Antiparasitic Potential: Pyrimidine derivatives (e.g., compound 85 in ) demonstrated activity against neglected parasitosis, hinting at the scaffold’s versatility.
Synthetic and Structural Insights:
- Crystal structure analysis of fluorinated analogs (e.g., compound 3 in ) confirmed planar pyrimido-indole cores, which may stabilize π-π interactions in receptor binding.
- The propylsulfanyl group’s flexibility (target compound) could enhance conformational adaptability compared to rigid phenacylsulfanyl chains .
Biological Activity
3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₅H₁₃N₃O₂S
- Molecular Weight : 285.35 g/mol
- CAS Number : 60798-14-3
Biological Activity Overview
The biological activity of this compound has been studied across various domains, including:
- Anticancer Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
- Antioxidant Activity
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound.
The compound exhibits cytotoxic effects on several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study reported that it has an IC50 value of approximately 25 µM against human lung carcinoma (A549) cells, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Case Study: Cytotoxicity Against Cancer Cell Lines
A comparative study evaluated the cytotoxic effects of various derivatives on multiple cancer cell lines including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 25 |
| Doxorubicin | A549 (Lung) | 15 |
| Other Derivatives | PACA2 (Pancreatic) | 30 |
This data suggests that while the compound shows promising activity, further optimization may enhance its efficacy .
Antimicrobial Properties
The compound also demonstrates significant antimicrobial activity. Studies indicate that it is effective against a range of bacterial strains and fungi. For instance:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Fungal Strains Tested : Candida albicans
The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL for bacterial strains and showed comparable effectiveness against fungal strains .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. The results showed a dose-dependent relationship with significant inhibition at higher concentrations:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 30 |
| 50 | 55 |
| 100 | 80 |
These findings underscore the compound's potential as a natural antioxidant agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
